molecular formula C23H17FN2O4S B2436057 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-fluorobenzoate CAS No. 851092-64-3

4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-fluorobenzoate

Cat. No.: B2436057
CAS No.: 851092-64-3
M. Wt: 436.46
InChI Key: UJIDVZMQIBSYTJ-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-fluorobenzoate is a complex organic compound that belongs to the class of pyrazoles This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups such as methyl, phenyl, phenylsulfonyl, and fluorobenzoate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-fluorobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced through sulfonylation reactions using reagents like phenylsulfonyl chloride in the presence of a base such as pyridine.

    Methylation and Phenylation: Methyl and phenyl groups are introduced via alkylation and arylation reactions, respectively, using reagents like methyl iodide and phenylboronic acid.

    Attachment of the Fluorobenzoate Group: The final step involves esterification reactions to attach the 4-fluorobenzoate group using reagents like 4-fluorobenzoic acid and coupling agents such as DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles or benzoates.

Scientific Research Applications

4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-fluorobenzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to exert biological effects.

    Altering Cellular Processes: Affecting cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazole: Lacks the fluorobenzoate group.

    4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-fluorobenzoate: Lacks the methyl and phenyl groups.

    1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-fluorobenzoate: Lacks the methyl group.

Uniqueness

4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-fluorobenzoate is unique due to the combination of its functional groups, which impart specific chemical properties and potential applications. The presence of the fluorobenzoate group enhances its reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O4S/c1-16-21(31(28,29)20-10-6-3-7-11-20)22(26(25-16)19-8-4-2-5-9-19)30-23(27)17-12-14-18(24)15-13-17/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIDVZMQIBSYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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